REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH2:8][CH:9](OS(C(F)(F)F)(=O)=O)[C:4]=2[CH:3]=[CH:2]1.C([O-])([O-])=O.[Na+].[Na+].CO[CH2:26][CH2:27][O:28][CH3:29]>CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:29][O:28][C:27]1[CH:5]=[CH:4][C:3]([C:9]2[C:4]3[CH:3]=[CH:2][S:1][C:5]=3[CH:6]=[CH:7][CH:8]=2)=[CH:2][CH:26]=1 |f:1.2.3,^1:39,41,60,79|
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Name
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trifluoromethanesulfonic acid 4,5-dihydro-1-benzothiophene-4-yl ester
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Quantity
|
9 g
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Type
|
reactant
|
Smiles
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S1C=CC2=C1C=CCC2OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
39.6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
4-methoxyboronic acid
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Quantity
|
5.78 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
1.83 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CCOC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 6 h
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Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
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Type
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CUSTOM
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Details
|
the layers separated
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to 5.0 g solid (1.44:1 ratio
|
Type
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DISSOLUTION
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Details
|
This material was dissolved in toluene (50 ml)
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Type
|
ADDITION
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Details
|
activated MnO2 (4.5 g) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=CC2=C1C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |